molecular formula C17H18FNO2 B5417296 2-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide

2-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B5417296
M. Wt: 287.33 g/mol
InChI Key: OBWZUFLFXRRDDM-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide is an organic compound that features a fluorinated phenyl group and a methoxy-substituted phenyl group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and 4-methoxyphenylacetic acid.

    Amidation Reaction: The 2-fluoroaniline is reacted with 4-methoxyphenylacetic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an appropriate solvent like dichloromethane.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: 2-(2-fluorophenyl)-N-[1-(4-hydroxyphenyl)ethyl]acetamide.

    Reduction: 2-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]ethylamine.

    Substitution: 2-(2-nucleophile-substituted-phenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide.

Scientific Research Applications

2-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic properties.

    Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, particularly in the context of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxy group can influence its pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide
  • 2-(2-fluorophenyl)-N-[1-(4-hydroxyphenyl)ethyl]acetamide
  • 2-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]ethylamine

Uniqueness

2-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can result in unique pharmacological profiles and material properties compared to similar compounds.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12(13-7-9-15(21-2)10-8-13)19-17(20)11-14-5-3-4-6-16(14)18/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWZUFLFXRRDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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